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N-(4-Nitrophenyl)thiazole-2-amine
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Overview
Description
N-(4-Nitrophenyl)thiazole-2-amine is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
N-(4-Nitrophenyl)thiazole-2-amine features a thiazole ring and a nitrophenyl group, contributing to its chemical reactivity and biological properties. Its molecular formula is C9H7N3O2S, with a molecular weight of approximately 221.24 g/mol. The thiazole ring is a five-membered heterocyclic structure that includes sulfur and nitrogen atoms, making it suitable for various chemical reactions and interactions.
Anticancer Activity
Research has demonstrated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown that modifications to the thiazole structure can enhance their effectiveness as tubulin inhibitors, disrupting microtubule dynamics in cancer cells. One study found that certain derivatives displayed IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines, indicating potent anticancer properties .
Antileishmanial Properties
Thiazole derivatives, including this compound, have been identified as potential candidates for developing new antileishmanial agents. Research focused on targeting S-methyl-5-thioadenosine phosphorylase suggests pathways for enhancing efficacy while minimizing toxicity.
Inhibition of Monoamine Oxidase
Studies have shown that derivatives of thiazole can act as selective inhibitors of human monoamine oxidase (hMAO), which is crucial for treating neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The presence of the nitro group in the structure enhances its pharmacological activity .
Reactive Dyes
This compound serves as an important intermediate in the synthesis of reactive dyes due to its ability to form stable bonds with fibers. This property is particularly valuable in the textile industry where durability and colorfastness are essential.
Case Study 1: Anticancer Activity
A series of N-(4-diaryl)-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity against several cancer cell lines (A549, HeLa, HT29). The most potent compound demonstrated selective action towards glioblastoma and melanoma cells while exhibiting low toxicity to normal cells .
Case Study 2: Antioxidant Activity
Research into the antioxidant properties of thiazole derivatives revealed that some compounds not only exhibited cytotoxic effects on cancer cells but also provided protective effects against oxidative stress, highlighting their potential dual role in therapeutic applications .
Comparison Table of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-4-(2-nitrophenyl)thiazole | Different nitrophenyl position | May exhibit different biological activities |
4-(4-Methylphenyl)-1,3-thiazol-2-amine | Methyl group instead of nitro | Potentially less reactive than nitro derivative |
2-Amino-thiazole derivatives | Varying substituents on thiazole ring | Diverse biological activities based on substituents |
Properties
Molecular Formula |
C9H7N3O2S |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-9-10-5-6-15-9/h1-6H,(H,10,11) |
InChI Key |
IUAGYIYYWYECDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.